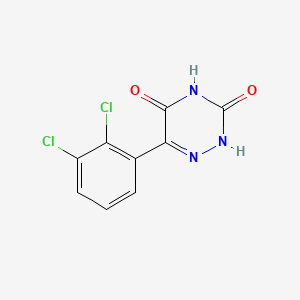

6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione

Übersicht

Beschreibung

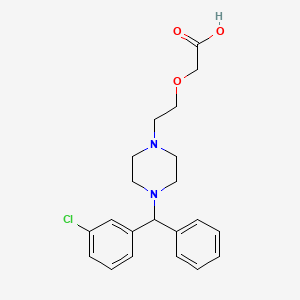

6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione, commonly referred to as DCPD, is a chemical compound used in a variety of scientific research applications. It is a colorless solid that is highly soluble in water and has a molecular formula of C6H2Cl2N3O2. DCPD is used in a variety of scientific research applications due to its unique properties and ability to act as an inhibitor in biochemical and physiological processes.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Analysis

Lamotrigine Impurity D is used in the development of a reliable analytical assay for lamotrigine and its impurities in tablets by chaotropic chromatography . The influence of the critical method parameters (acetonitrile content, concentration of chaotropic agent, and pH of the water phase) on the set of selected critical method attributes (retention factor of impurity A, separation factor between lamotrigine and impurity G, and retention factor of impurity G) is studied .

Robust Optimization

Robust optimization was applied for the development of a reliable analytical assay for lamotrigine, its impurity A, and impurity G in tablets by chaotropic chromatography . Monte Carlo simulations were applied to propagate the errors originating from the model coefficients’ calculation to the selected responses and obtain their predictive distribution .

Method Validation

The method developed using Lamotrigine Impurity D was validated and its reliability for routine pharmaceutical analysis confirmed . This shows the importance of Lamotrigine Impurity D in ensuring the accuracy and reliability of pharmaceutical analysis methods.

Drug Delivery System Development

Findings related to Lamotrigine Impurity D hold significant potential for the development of a lamotrigine drug delivery system for administration via nasal route . This indicates that Lamotrigine Impurity D can be used in the design and development of drug delivery systems.

Antiepileptic Drug Research

Lamotrigine, which Lamotrigine Impurity D is a part of, is a broad-spectrum antiepileptic that is used as monotherapy and as an adjunct with other antiepileptics for treatment of partial seizures, primary and secondary tonic-clonic seizures, and seizures associated with Lennox-Gastaut syndrome .

Mood Stabilizer Research

Lamotrigine also acts as a mood stabilizer and is approved for maintenance treatment of bipolar type I . This suggests that Lamotrigine Impurity D could potentially be used in research related to mood disorders.

Wirkmechanismus

Target of Action

Lamotrigine Impurity D, also known as 6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione or 0TKG9E38I9, is a derivative of Lamotrigine, a phenyltriazine antiepileptic and anti-epileptic drug . The primary targets of Lamotrigine are voltage-sensitive sodium channels and voltage-gated calcium channels in neurons . These channels play a crucial role in the propagation of nerve signals.

Mode of Action

Lamotrigine Impurity D is likely to share a similar mode of action with Lamotrigine. It appears to inhibit the release of excitatory neurotransmitters via voltage-sensitive sodium channels and voltage-gated calcium channels in neurons . By inhibiting these channels, the compound can stabilize neuronal membranes, reducing the excitability of the neurons and thus controlling seizures .

Biochemical Pathways

Lamotrigine is known to inhibit the release of glutamate, an excitatory neurotransmitter . This inhibition could affect various biochemical pathways related to neuronal signaling and neurotransmission.

Pharmacokinetics

Lamotrigine is known to exhibit first-order linear pharmacokinetics, with a bioavailability approaching 100% . It is well absorbed, and its degree of plasma protein binding is about 56% . The volume of distribution is between 1.25 and 1.47 L/kg . Lamotrigine is primarily metabolized by glucuronidation . The mean half-lives of Lamotrigine in healthy volunteers range from 22.8 to 37.4 hours .

Result of Action

Lamotrigine’s action results in the stabilization of neuronal membranes and a reduction in the release of excitatory neurotransmitters . This leads to a decrease in neuronal excitability, which can help control seizures in conditions like epilepsy.

Action Environment

The action, efficacy, and stability of Lamotrigine Impurity D can be influenced by various environmental factors. These may include the presence of other drugs, the patient’s metabolic state, and genetic factors. For instance, enzyme-inducing antiepileptic drugs such as phenytoin, phenobarbital, or carbamazepine can reduce the half-life of Lamotrigine .

Eigenschaften

IUPAC Name |

6-(2,3-dichlorophenyl)-2H-1,2,4-triazine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2N3O2/c10-5-3-1-2-4(6(5)11)7-8(15)12-9(16)14-13-7/h1-3H,(H2,12,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWSXBRQDWPGEPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=NNC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50216336 | |

| Record name | 6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50216336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione | |

CAS RN |

661463-79-2 | |

| Record name | 6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0661463792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(2,3-Dichlorophenyl)-1,2,4-triazine-3,5(2H,4H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50216336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(2,3-DICHLOROPHENYL)-1,2,4-TRIAZINE-3,5(2H,4H)-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0TKG9E38I9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[1-(4-Chlorophenyl)-1-phenylethoxy]-1-methylazepane](/img/structure/B600796.png)

![tert-Butyl 4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate](/img/structure/B600801.png)

![4-[4-[Hydroxy(diphenyl)methyl]piperidin-1-yl]-1-(4-propan-2-ylphenyl)butan-1-ol](/img/structure/B600810.png)